molecular formula C18H16N2O3S B404635 (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B404635
M. Wt: 340.4g/mol
InChI Key: YCHBBPYKSIETDT-UVTDQMKNSA-N
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Description

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one is a synthetic organic compound known for its diverse applications in medicinal chemistry and material science. This compound is characterized by its unique structure, which includes a thioxo group and a benzylidene moiety, contributing to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, where 3,4-dimethoxybenzaldehyde reacts with a suitable ketone under basic conditions to form the benzylidene intermediate . This intermediate then undergoes cyclization with thiourea to yield the final product . The reaction is usually carried out under reflux conditions with a base such as potassium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Halogenated, nitrated derivatives.

Scientific Research Applications

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one is unique due to its combination of a thioxo group and a benzylidene moiety, which imparts distinct chemical reactivity and potential biological activities. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C18H16N2O3S

Molecular Weight

340.4g/mol

IUPAC Name

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C18H16N2O3S/c1-22-15-9-8-12(11-16(15)23-2)10-14-17(21)20(18(24)19-14)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,19,24)/b14-10-

InChI Key

YCHBBPYKSIETDT-UVTDQMKNSA-N

SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3)OC

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=CC=C3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3)OC

Origin of Product

United States

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